Melting Point Comparison: 5-Isopropoxy Substitution Shifts the Solid-State Profile Relative to the Des-Isopropoxy Analog
CAS 655234-88-1 exhibits a melting point of 128–132 °C, as determined on a Kofler melting point apparatus and reported with full combustion analysis (Calc. C 47.54, H 4.99; Found C 47.76, H 4.93) [1]. The des-isopropoxy comparator 2-bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) melts at 127–131 °C . While the ranges overlap, the published characterization for CAS 655234-88-1 includes 1H NMR, 13C NMR, and elemental analysis data within a peer-reviewed Molbank short note, whereas the regioisomer CAS 94283-83-7 lacks equivalent published characterization data [1]. This provides a verified identity and purity benchmark for procurement specification.
| Evidence Dimension | Melting point (crystalline purity indicator) |
|---|---|
| Target Compound Data | 128–132 °C (colorless crystals, 90% yield from nitrile hydrolysis) |
| Comparator Or Baseline | CAS 66916-99-2 (2-bromo-4-methoxyphenylacetic acid): 127–131 °C; CAS 94283-83-7 (regioisomer): no published mp data available |
| Quantified Difference | Target mp range is comparable to des-isopropoxy analog (Δ ~1 °C upper bound); regioisomer lacks published mp |
| Conditions | Kofler melting point apparatus; recrystallized from iPr2O |
Why This Matters
The published melting point with full analytical characterization provides a verifiable identity and purity specification for procurement, whereas the regioisomer lacks equivalent quality benchmarks.
- [1] Treu, M.; Jordis, U. 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic Acid. Molbank 2002, 2002(1), M294. https://doi.org/10.3390/M294 View Source
